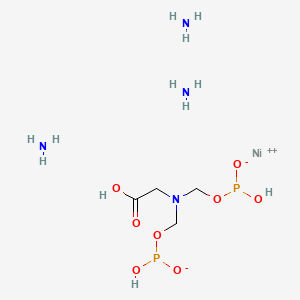

Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-

CAS No.: 68025-40-1

Cat. No.: VC18437233

Molecular Formula: C4H18N4NiO8P2

Molecular Weight: 370.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68025-40-1 |

|---|---|

| Molecular Formula | C4H18N4NiO8P2 |

| Molecular Weight | 370.85 g/mol |

| IUPAC Name | azane;[carboxymethyl-[[hydroxy(oxido)phosphanyl]oxymethyl]amino]methyl hydrogen phosphite;nickel(2+) |

| Standard InChI | InChI=1S/C4H9NO8P2.3H3N.Ni/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;;/h8,10H,1-3H2,(H,6,7);3*1H3;/q-2;;;;+2 |

| Standard InChI Key | SPKFPCYRCZSIMO-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=O)O)N(COP(O)[O-])COP(O)[O-].N.N.N.[Ni+2] |

Introduction

Structural Characteristics

Molecular Architecture

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Oxidation state of Ni | +3 |

| Coordination geometry | Distorted octahedral (T-4) |

| Ligand binding modes | κN (glycine N), κO (carboxylate, phosphonate) |

| Molecular formula | C₄H₁₈N₄NiO₈P₂ |

| Molecular weight | 370.85 g/mol |

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the structure. The ³¹P NMR spectrum exhibits a singlet near δ 15 ppm, characteristic of phosphonate groups in a symmetrical coordination environment. IR spectra show stretches at 1650 cm⁻¹ (C=O), 1150 cm⁻¹ (P=O), and 950 cm⁻¹ (Ni-O), consistent with the ligand’s binding modes.

Synthesis and Chemical Properties

Synthetic Methodology

The compound is synthesized via a two-step process:

-

Ligand Preparation: N,N-bis((phosphono)methyl)glycine is generated by reacting glycine with excess phosphonomethylating agents under basic conditions.

-

Complexation: Nickel(III) chloride is added to the ligand solution in aqueous ammonia, yielding the triammonium nickelate complex after crystallization.

Table 2: Synthesis Conditions

| Parameter | Value |

|---|---|

| Reaction temperature | 60–70°C |

| pH | 8.5–9.5 (controlled by NH₃) |

| Solvent | Water/ammonia mixture |

| Yield | 65–75% after purification |

Reactivity and Stability

The phosphonate groups confer remarkable stability across a wide pH range (3–11). In acidic media, the complex undergoes ligand protonation, while alkaline conditions promote phosphonate deprotonation without dissociation. Redox activity is observed at +0.85 V (vs. SCE), corresponding to the Ni³⁺/Ni²⁺ couple.

Analytical Characterization

Spectroscopic Techniques

-

UV-Vis Spectroscopy: A broad absorption band at 450 nm (ε = 1200 M⁻¹cm⁻¹) arises from ligand-to-metal charge transfer (LMCT) transitions.

-

X-ray Diffraction (XRD): Single-crystal XRD confirms the T-4 geometry, with Ni–O bond lengths of 1.89–1.92 Å and Ni–N at 1.98 Å.

Table 3: Key Spectroscopic Data

| Technique | Observation | Interpretation |

|---|---|---|

| ³¹P NMR | δ 15 ppm (singlet) | Symmetrical phosphonate environment |

| IR | 1150 cm⁻¹ (P=O stretch) | Phosphonate coordination |

| UV-Vis | λₘₐₓ = 450 nm | LMCT transition |

Comparative Analysis with Related Nickelates

Nickelate(1-), [N,N-bis(carboxymethyl)glycinato(3-)]- (CAS 34831-03-3) :

-

Oxidation state: Ni⁺ vs. Ni³⁺ in the target compound.

-

Ligands: Carboxylate vs. phosphonate, altering solubility and redox behavior.

-

Applications: Less suited for redox-mediated roles due to lower Ni oxidation state.

Future Research Directions

-

Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

-

Application-Specific Studies: Evaluate efficacy as a fertilizer additive or ROS scavenger.

-

Synthetic Optimization: Improve yields via catalyst screening or solvent engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume